Product packaging for Sodium malonate(Cat. No.:CAS No. 23549-97-5)

Sodium malonate

Cat. No.: B7822066
CAS No.: 23549-97-5
M. Wt: 148.02 g/mol
InChI Key: PRWXGRGLHYDWPS-UHFFFAOYSA-L
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Description

Sodium malonate (CAS 141-95-7), also known as dithis compound, is the disodium salt of malonic acid with the molecular formula C₃H₂Na₂O₄ and a molecular weight of 148.025 g/mol . This white, crystalline powder is highly soluble in water and serves as a critical biochemical tool in modern research, primarily as a precursor for malonyl-CoA, which drives the recently discovered post-translational modification known as lysine malonylation (Kma) . A 2025 study demonstrated that this compound promotes CD8+ T cell memory formation in response to bacterial infection by enhancing protein malonylation, establishing its significant role in immunometabolism . Specifically, it was found to facilitate the malonylation of STAT6, which alleviates its transcriptional repression of TCF1, a key master regulator of T cell memory . Beyond immunology, this compound is a well-characterized competitive inhibitor of succinate dehydrogenase (SDH, Complex II) in the mitochondrial electron transport chain . Its application in models of neurodegeneration, such as Huntington's disease, allows researchers to study the consequences of impaired mitochondrial energy metabolism, including ATP depletion, reactive oxygen species (ROS) production, mitochondrial swelling, and cytochrome c release . This multi-faceted compound bridges the fields of metabolism, immunology, and neurology, making it an invaluable reagent for studying cellular signaling, bioenergetics, and the molecular mechanisms underlying various diseases. This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H2Na2O4 B7822066 Sodium malonate CAS No. 23549-97-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;propanedioate
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InChI

InChI=1S/C3H4O4.2Na/c4-2(5)1-3(6)7;;/h1H2,(H,4,5)(H,6,7);;/q;2*+1/p-2
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InChI Key

PRWXGRGLHYDWPS-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Na2O4
Source PubChem
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Related CAS

141-82-2 (Parent)
Record name Disodium malonate
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Record name Propanedioic acid, sodium salt
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DSSTOX Substance ID

DTXSID8059712
Record name Propanedioic acid, disodium salt
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Molecular Weight

148.02 g/mol
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Physical Description

White crystalline solid; [Sigma-Aldrich MSDS]
Record name Disodium malonate
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CAS No.

141-95-7, 23549-97-5
Record name Disodium malonate
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Record name Propanedioic acid, sodium salt
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Record name Propanedioic acid, sodium salt (1:2)
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Record name Propanedioic acid, disodium salt
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Record name Disodium malonate
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Record name DISODIUM MALONATE
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Synthetic Methodologies and Chemical Transformations

Established Synthesis Routes for Sodium Malonate

Neutralization Reactions with Malonic Acid

The most direct method for synthesizing this compound involves the neutralization of malonic acid with a sodium base, such as sodium hydroxide (B78521). This reaction is a classic acid-base neutralization where the acidic protons of the carboxylic acid groups in malonic acid are replaced by sodium ions. The reaction between malonic acid and sodium hydroxide produces disodium (B8443419) malonate and water doubtnut.com.

The balanced chemical equation for this reaction is: CH₂(COOH)₂ + 2 NaOH → CH₂(COONa)₂ + 2 H₂O doubtnut.com

While seemingly simple, the neutralization of malonic acid with concentrated sodium hydroxide can be a vigorous reaction windows.netyork.ac.uk.

Electrochemical Synthesis Pathways

Electrochemical methods offer alternative routes to synthesize various compounds, including metal-organic frameworks derived from malonic acid and its salts. While direct electrochemical synthesis of this compound itself is less commonly detailed in the provided results compared to its use or formation in electrochemical contexts, electrochemical transformations involving malonates have been explored. For instance, electrochemical synthesis has been used to prepare copper (II) complexes with malonic acid, where the presence of sodium hydroxide played a role in the structure formation ingentaconnect.com. Electrolysis of malonate and alkylidenemalonates in the presence of halide mediators has also been shown to yield substituted cyclopropanes rsc.org. These examples highlight the potential for electrochemical approaches in reactions involving malonate species, though a dedicated electrochemical synthesis route solely for this compound is not explicitly detailed as a primary production method in the provided information.

Biocatalytic and Fermentation-Based Production

Biocatalytic and fermentation-based methods represent a more sustainable approach to producing malonic acid and its salts, including this compound. Malonic acid can be produced through the fermentation of glucose using engineered microorganisms, such as bioengineered yeast strains atamanchemicals.comwikipedia.orgcore.ac.uk. These engineered microorganisms are capable of producing malonic acid, malonate, or esters thereof google.com. The fermentation process can yield malonic acid or malonate at a pH between 2 and 7 google.com. Buffering agents, including sodium hydroxide or sodium carbonate, can be used to neutralize the acidic fermentation products as they are formed, leading to the generation of the corresponding salt, such as this compound google.com. This indicates that this compound can be obtained directly or indirectly from biocatalytic processes focused on malonic acid production.

Hydrolytic Routes from Malonate Esters

This compound can also be synthesized through the hydrolysis of malonate esters, such as dimethyl malonate or diethyl malonate, typically under alkaline conditions. Industrially, malonic acid is often produced by the hydrolysis of these esters atamanchemicals.comwikipedia.orgbyjus.com. The hydrolysis of the diester with sodium hydroxide forms the dicarboxylate salt, which is this compound libretexts.org. This route is a common method for obtaining malonate species from readily available ester precursors.

A simplified representation of the hydrolysis of a malonate ester (e.g., diethyl malonate) to this compound involves reaction with sodium hydroxide: CH₂(COOR)₂ + 2 NaOH → CH₂(COONa)₂ + 2 ROH (where R is typically ethyl or methyl)

Research has investigated the hydrolysis of various malonate esters, noting that the rate of hydrolysis can be influenced by factors such as pH and the presence of enzymes nih.gov.

Indirect Synthesis via Cyanoacetic Acid Derivatives

A significant industrial route for the synthesis of malonic acid, which involves this compound as an intermediate, starts from chloroacetic acid atamanchemicals.comwikipedia.orgbyjus.comatamankimya.com. This process typically involves the reaction of chloroacetic acid with sodium cyanide to form cyanoacetic acid, which is then hydrolyzed to this compound atamanchemicals.comwikipedia.orgbyjus.comatamankimya.comechemi.comgoogle.comgoogle.com.

The steps generally involve:

Neutralization of chloroacetic acid with a sodium base (like sodium carbonate) to form sodium chloroacetate (B1199739). atamanchemicals.comwikipedia.orgbyjus.comatamankimya.comgoogle.comorgsyn.org

Reaction of sodium chloroacetate with sodium cyanide through nucleophilic substitution to yield sodium cyanoacetate (B8463686). atamanchemicals.comwikipedia.orgbyjus.comatamankimya.comgoogle.comorgsyn.org

Hydrolysis of the nitrile group in sodium cyanoacetate with sodium hydroxide to produce this compound. atamanchemicals.comwikipedia.orgbyjus.comatamankimya.comechemi.comgoogle.comorgsyn.org

Acidification of the this compound solution yields malonic acid. atamanchemicals.comwikipedia.orgbyjus.comatamankimya.com

This multi-step process highlights the central role of this compound as a key intermediate in the synthesis of malonic acid from simpler precursors.

A representation of the key transformation to this compound in this route is the hydrolysis of sodium cyanoacetate: NC-CH₂-COONa + 2 NaOH → NaOOC-CH₂-COONa + NH₃

Research findings detail specific conditions for this process, such as reacting chloroacetic acid neutralized to pH 7.0 with sodium cyanide solution at elevated temperatures (105-110°C), followed by hydrolysis with sodium hydroxide at 100-105°C echemi.com.

Table 1: Summary of Established Synthesis Routes for this compound

Synthesis RouteKey ReactantsIntermediate(s) (if applicable)ConditionsNotesSource
Neutralization of Malonic AcidMalonic acid, Sodium hydroxide-Aqueous solutionDirect and straightforward, can be vigorous. doubtnut.comwindows.netyork.ac.uk
Electrochemical SynthesisMalonate/Alkylidenemalonates, etc.VariousElectrolytic cell, mediators (e.g., halides)Explored for derivatives and related compounds, not solely this compound production. ingentaconnect.comrsc.org
Biocatalytic/FermentationGlucose, Engineered microorganismsMalonic acidFermentation (pH 2-7), buffering agentsSustainable approach, this compound formed directly or via neutralization. atamanchemicals.comwikipedia.orgcore.ac.ukgoogle.com
Hydrolysis of Malonate EstersMalonate esters (e.g., diethyl malonate), Sodium hydroxide-Alkaline hydrolysisCommon industrial method for malonic acid precursors. atamanchemicals.comwikipedia.orgbyjus.comlibretexts.org
Indirect Synthesis via Cyanoacetic AcidChloroacetic acid, Sodium cyanide, Sodium hydroxideSodium chloroacetate, Sodium cyanoacetateMulti-step process (neutralization, cyanation, hydrolysis)Significant industrial route, this compound is a key intermediate. atamanchemicals.comwikipedia.orgbyjus.comatamankimya.comechemi.comgoogle.comgoogle.comorgsyn.org

Reaction Mechanisms and Intermediate Species

The reaction mechanisms involved in the synthesis of this compound vary depending on the specific route.

In the neutralization of malonic acid , the mechanism is a simple Brønsted-Lowry acid-base reaction. The carboxylic acid groups donate protons, which are accepted by the hydroxide ions from sodium hydroxide, forming water and the malonate dianion, which then pairs with sodium cations to form this compound. doubtnut.comvaia.com

For the hydrolysis of malonate esters , the mechanism is typically a base-catalyzed ester hydrolysis (saponification). The hydroxide ion attacks the carbonyl carbon of the ester group, leading to a tetrahedral intermediate. This intermediate then collapses, expelling an alkoxide ion and forming a carboxylate. Under strongly alkaline conditions with excess sodium hydroxide, both ester groups are hydrolyzed, resulting in the formation of the dithis compound salt. libretexts.orgpearson.com

In the indirect synthesis via cyanoacetic acid , the mechanism involves several steps:

Neutralization: A standard acid-base reaction between chloroacetic acid and a sodium base. atamanchemicals.comwikipedia.orgbyjus.comatamankimya.comgoogle.comorgsyn.org

Cyanation: A nucleophilic substitution reaction (SN2) where the cyanide ion (CN⁻) attacks the carbon atom bonded to the chlorine in sodium chloroacetate, displacing the chloride ion and forming sodium cyanoacetate. atamanchemicals.comwikipedia.orgbyjus.comatamankimya.comgoogle.comorgsyn.org

Hydrolysis: The hydrolysis of the nitrile group in sodium cyanoacetate under strongly alkaline conditions (with sodium hydroxide) proceeds through a series of intermediates, including an iminoate and an amide, before yielding the carboxylate. The mechanism involves nucleophilic attack of hydroxide on the carbon of the nitrile group. atamanchemicals.comwikipedia.orgbyjus.comatamankimya.comgoogle.com Ammonia is evolved during this hydrolysis step orgsyn.org.

Intermediate species in the cyanoacetic acid route include sodium chloroacetate and sodium cyanoacetate. atamanchemicals.comwikipedia.orgbyjus.comatamankimya.comgoogle.comorgsyn.org During the hydrolysis of the nitrile, transient intermediates like iminoates and amides are formed before the final malonate is generated.

In biocatalytic production , the mechanisms involve enzymatic pathways within the engineered microorganisms that convert the carbon source (e.g., glucose) into malonic acid or malonate. These pathways often involve a series of enzymatic transformations, with malonyl-CoA being a key intermediate in fatty acid biosynthesis, which is related to malonate metabolism wikipedia.orgnih.gov. If malonic acid is the initial product, subsequent neutralization with a sodium base yields this compound google.com.

While detailed reaction mechanisms for electrochemical synthesis specifically yielding this compound are not extensively described in the provided text, electrochemical transformations involving malonate species can involve the formation of carbanion intermediates and subsequent radical species, particularly under conditions like wet air oxidation rsc.orgaqw.com.au. For instance, the oxidation of malonate can be initiated by the abstraction of an alpha hydrogen, leading to a carbanion intermediate that reacts with oxygen to form radical intermediates aqw.com.au.

Table 2: Key Intermediate Species in this compound Synthesis

Synthesis RouteKey Intermediate SpeciesSource
Neutralization of Malonic AcidMalonate dianion (transient in solution) doubtnut.comvaia.com
Electrochemical SynthesisCarbanions, Radical intermediates (in certain transformations) rsc.orgaqw.com.au
Biocatalytic/FermentationMalonyl-CoA, Malonic acid (if neutralized subsequently) wikipedia.orggoogle.comnih.gov
Hydrolysis of Malonate EstersTetrahedral intermediate, Alkoxide ion, Carboxylate libretexts.orgpearson.com
Indirect Synthesis via Cyanoacetic AcidSodium chloroacetate, Sodium cyanoacetate, Iminoate, Amide atamanchemicals.comwikipedia.orgbyjus.comatamankimya.comgoogle.comorgsyn.org

Carbanion Formation in Oxidation Processes

This compound exhibits unusual reactivity under wet oxidation conditions, a property attributed to the formation of a carbanion intermediate. researchgate.net The alpha-hydrogen atoms in malonate are slightly acidic due to the electron-withdrawing effect of the two adjacent carboxylate groups. researchgate.net This slight acidity allows for the removal of a hydrogen atom, leading to the formation of a carbanion. researchgate.net Deuterium exchange experiments and ¹³C NMR spectroscopy have been used to confirm the weak acidity of the alpha-hydrogen atoms and the subsequent carbanion formation. researchgate.net Substituting the alpha-position with an electron-donating group, such as methyl or ethyl, reduces this effect, resulting in lower oxidation rates for the substituted malonates. researchgate.net The role of the carbanion in the reaction mechanism is supported by product analysis and reaction kinetics. researchgate.net The carbanion is available to be oxidized by oxygen. researchgate.net

Derivatization and Complex Formation

Derivatization and Complex Formation

Synthesis of Metal Malonate Complexes

This compound can be used in the synthesis of metal malonate complexes. The malonate ligand can coordinate to metal ions in various modes, including monodentate, bidentate, and bridging coordination, often forming a six-membered chelate ring through the two carboxylate groups. frontiersin.orgresearchgate.net

Reactions of this compound with transition metal salts, such as Co(II), Cu(II), or Zn(II), in the presence of other ligands like adenine (B156593), can yield metal complexes with varied structures. acs.org For instance, reactions involving this compound and adenine with Co(II), Cu(II), or Zn(II) salts have afforded compounds like [Co(7H-ade-N9)₂(H₂O)₄][Co(κ²-mal)(H₂O)₂]·4H₂O, ∞¹[Cu(μ-mal)(7H-ade-N9)(μ₂-H₂O)], and [Zn₂(μ-mal)₂(μ-7H-ade-N3,N9)₂(H₂O)₂]·2H₂O. acs.org The nature of the malonate coordination in these structures is dependent on the specific metal involved. acs.org

Metal malonate compounds of the formula Na₂M(H₂C₃O₄)₂·nH₂O (where M can be Mn, Fe, Co, Ni, Zn, or Mg, and n=0 or 2) have been synthesized. researchgate.net These hydrated metal malonate compounds, such as Na₂M(H₂C₃O₄)₂·2H₂O with M = Mn, Fe, Co, Ni, Zn, and Mg, crystallize in an orthorhombic structure. researchgate.net This structure is composed of MO₆ octahedra linked by tridentate malonate ligands, with sodium cations and crystallization water molecules situated between the layers. researchgate.net The transition metal is typically in a slightly distorted octahedral environment, coordinated by six oxygen atoms from four malonate ligands, where two act as bidentate and two as monodentate. researchgate.net

Electrochemical synthesis has also been explored for preparing complexes of metals with malonate derivatives, such as diethyl malonate. ijesrr.org In such processes, a sacrificial anode of the relevant metal undergoes oxidation in the presence of the malonate compound in an organic/aqueous solvent mixture, leading to complex formation. ijesrr.org

Formation of Sodium Lanthanide Malonates

This compound is involved in the synthesis of double malonates containing lanthanide elements. A series of double malonates with the formula Na₅Ln(C₃H₂O₄)₄·7.5H₂O, where Ln represents lanthanides from Gd to Ho or Y, has been synthesized. cdnsciencepub.comcdnsciencepub.com These compounds were characterized using techniques such as X-ray powder diffractometry and infrared absorption spectroscopy. cdnsciencepub.comcdnsciencepub.com

In the presence of concentrated aqueous alkali metal malonates like this compound, lighter lanthanide ions may precipitate as double salts of the type M¹Ln(C₃H₂O₄)₂·xH₂O. cdnsciencepub.com For heavier rare earth elements (Gd, Tb, Dy, Ho) and yttrium, soluble complexes form and can be isolated in solid form by crystallization. cdnsciencepub.com The synthesis of Na₅Ln(C₃H₂O₄)₄·7.5H₂O compounds involved mixing an aqueous solution of this compound with the rare earth malonate in a specific ionic ratio (Ln³⁺:C₃H₂O₄²⁻ as 1:4). cdnsciencepub.com Warming the mixture yielded a clear solution, and evaporation at ambient temperature provided the desired double malonate. cdnsciencepub.com

Lanthanide(III) complexes containing the malonate ligand have been synthesized and characterized. frontiersin.org For example, reacting M(NO₃)₃·6H₂O (M = Gd, Tb, Ho) with malonic acid in the presence of NaOH in a water-ethanol medium has afforded complexes like {[M(C₃H₂O₄)(H₂O)₄]·NO₃}n. frontiersin.org

Preparation of Malonate Monoesters

Sodium hydroxide, derived from the reaction of malonic acid with a base and subsequent pH adjustment, can be involved in the preparation of malonate monoesters. google.com One method for preparing malonic monoesters involves reacting malonic acid with an alcohol in the presence of a base and an activator. google.com After the reaction, the pH of the mixture can be adjusted to an alkaline range (e.g., 10 to 11) using an aqueous solution of sodium hydroxide. google.com This step is part of the work-up procedure to isolate the desired monoester. google.com

Biochemical Roles and Metabolic Pathways

Central Role in Cellular Respiration and Energy Metabolism

Malonate is notably involved in the regulation of cellular respiration through its interaction with the tricarboxylic acid (TCA) cycle. ontosight.ai

Integration within the Tricarboxylic Acid Cycle

Malonate is a well-known competitive inhibitor of the enzyme succinate (B1194679) dehydrogenase (SDH), also referred to as Complex II in the electron transport chain. researchgate.netwikipedia.orgsmolecule.comwikipedia.org SDH catalyzes the oxidation of succinate to fumarate (B1241708) within the TCA cycle. wikipedia.orgwikipedia.org Due to its structural similarity to succinate, malonate can bind to the active site of SDH, thereby preventing succinate from binding and undergoing its catalytic conversion. wikipedia.orgsmolecule.comdoubtnut.com This competitive binding mechanism disrupts the normal progression of the TCA cycle at this specific step. smolecule.com

Contribution to Cellular Energy Production

The inhibition of succinate dehydrogenase by malonate has a direct impact on cellular energy production. researchgate.netontosight.aibrainly.com By blocking the conversion of succinate to fumarate, malonate reduces the activity of the TCA cycle. researchgate.netontosight.ai This slowdown in the cycle's activity limits the generation of reduced electron carriers (NADH and FADH₂) that are essential for the electron transport chain, the primary site of ATP synthesis through oxidative phosphorylation. wikipedia.orgbrainly.com Consequently, increased levels of malonate can negatively affect cellular respiration capacity and lead to a reduction in ATP production. researchgate.netontosight.aibrainly.com Studies have shown that malonate can cause a significant drop in ATP levels in cells, highlighting the critical role of succinate dehydrogenase in ATP production. brainly.com

Involvement in Fatty Acid Biosynthesis

Beyond its inhibitory effect on the TCA cycle, a derivative of malonic acid, malonyl-CoA, plays a central role in the synthesis of fatty acids. wikipedia.orgresearchgate.netnih.gov

Malonate Degradation Pathways

While malonate is involved in synthesis and inhibition, certain organisms, particularly bacteria, possess enzymatic systems for the degradation or catabolism of malonate. nih.govontosight.ainih.gov

Enzymatic Systems for Malonate Catabolism

Various bacterial species can utilize malonate as a sole carbon and energy source. nih.govontosight.ai Malonate degradation pathways typically involve a decarboxylation step. nih.gov One such pathway involves the activation of malonate to malonyl-CoA by a malonyl-CoA synthetase (e.g., MatB), followed by the decarboxylation of malonyl-CoA to acetyl-CoA and CO₂ catalyzed by malonyl-CoA decarboxylase (e.g., MatA). nih.gov This pathway has been observed in bacteria such as Rhizobium leguminosarum. nih.gov Another mechanism involves the decarboxylation of malonyl-S-acyl carrier protein (malonyl-ACP) to acetate (B1210297) and CO₂. nih.gov These catabolic processes allow bacteria to derive energy and carbon from malonate. nih.govontosight.ai The enzymes involved in malonate catabolism, such as malonate decarboxylase, have potential applications in biotechnology. ontosight.ai

Genetic Basis of Malonate Metabolism

The genetic basis of malonate metabolism has been primarily characterized in bacteria, where malonate can serve as a carbon source. Two main pathways for bacterial malonate catabolism have been identified, encoded by distinct gene clusters: mdc and mat genes. nih.goviitp.runih.gov

In Rhizobium leguminosarum, a gene cluster comprising matA, matB, and matC, along with the divergently transcribed regulatory gene matR, is involved in malonate metabolism. nih.goviitp.ruasm.org The matR gene encodes a transcription factor belonging to the FadR subfamily of the GntR family, which regulates the expression of the mat genes. nih.goviitp.ruasm.org Specifically, MatR acts as a transcriptional repressor, and the transcription of mat genes is derepressed in the presence of malonate. asm.org

Another system for malonate metabolism, characterized in Acinetobacter calcoaceticus, is encoded by the operon mdcLMACDEGBH and the divergently transcribed regulator gene mdcY. nih.goviitp.ruasm.org Similar to MatR, MdcY is also a FadR family transcription factor. nih.gov In some Gammaproteobacteria, a different malonate transporter gene, mdcF, is present instead of mdcLM. nih.gov The mdc genes encode components of the malonate decarboxylase enzyme system, which in some bacteria, like Malonomonas rubra, functions as a sodium pump coupled to malonate decarboxylation. nih.gov

Transcriptional regulation of mdc and mat genes in various bacteria is controlled by GntR family transcription factors like MatR/MdcY and/or the LysR family transcription factor MdcR. nih.goviitp.runih.gov MdcR, a LysR-type regulator found in Klebsiella pneumoniae, binds to the control regions of both the mdc genes and mdcR itself. asm.org MdcR acts as an activator for the expression of the mdc genes while repressing its own transcription, indicating negative autoregulatory control. asm.org

Detailed comparative genomic analyses of malonate and propionate (B1217596) metabolism in proteobacteria have characterized genomic loci, gene regulation, and identified binding motifs for transcription factors and new regulon members, including tripartite ATP-independent periplasmic (TRAP) transporters. nih.goviitp.runih.gov TRAP transporters are thought to be involved in the uptake of C3-dicarboxylic acids like malonate in many Alphaproteobacteria and some Beta- and Gammaproteobacteria. nih.govasm.org In Sinorhizobium meliloti, TRAP components involved in malonate transport are named MatPQM. nih.govasm.org

Research findings highlight the diverse genetic organization and regulation of malonate metabolism across bacterial species. For instance, Rhodopseudomonas palustris possesses unlinked genes homologous to matA and matB found in Rhizobium, and their expression is not tightly regulated, leading to slow growth on malonate. asm.orgnih.gov This suggests that the malonate degradation pathway in R. palustris may not be fully evolved for efficiency. asm.org

Transcriptomic analyses in Pseudomonas aeruginosa have shown that growth on malonate as a sole carbon source significantly upregulates the expression of genes involved in malonate utilization, including those for regulation, uptake, and decarboxylation. biorxiv.org This upregulation can be substantial, with an average expression ratio 135 times higher in the presence of malonate compared to growth on glycerol. biorxiv.org

The genetic basis for malonate metabolism involves specific genes encoding enzymes like malonyl-CoA synthetase (MatB) and malonyl-CoA decarboxylase (MatA), as well as transport proteins and regulatory elements. asm.orgnih.govasm.org The precise set of genes and their organization can vary between bacterial species, reflecting adaptations to different environments and metabolic needs. nih.goviitp.ruasm.org

Gene/OperonOrganism(s) RepresentedFunctionRegulation
matABC operonRhizobium leguminosarumMalonate metabolism enzymes (Malonyl-CoA decarboxylase, synthetase) asm.orgRegulated by MatR nih.goviitp.ruasm.org
matRRhizobium leguminosarumTranscriptional regulator (GntR family) nih.goviitp.ruasm.orgRepresses mat genes; derepressed by malonate asm.org
mdcLMACDEGBH operonAcinetobacter calcoaceticusMalonate decarboxylase system components nih.goviitp.ruasm.orgRegulated by MdcY nih.gov
mdcYAcinetobacter calcoaceticusTranscriptional regulator (FadR family) nih.govRegulates mdc genes nih.gov
mdcRKlebsiella pneumoniaeTranscriptional regulator (LysR family) nih.goviitp.runih.govasm.orgActivates mdc genes, represses mdcR asm.org
matPQMSinorhizobium melilotiTRAP transporter components for C3-dicarboxylic acids nih.govasm.orgColocalized with malonate metabolism genes nih.gov
rpa0221 (matB)Rhodopseudomonas palustrisMalonyl-CoA synthetase asm.orgnih.govUnlinked, expression not tightly regulated asm.org
rpa0560 (matA)Rhodopseudomonas palustrisMalonyl-CoA decarboxylase asm.orgnih.govUnlinked, expression not tightly regulated asm.org

Table 1: Key Genes and Operons Involved in Bacterial Malonate Metabolism and Their Regulation.

OrganismMalonate Metabolism Genes/OperonsRegulatory Gene(s)Regulator FamilyKey Findings
Rhizobium leguminosarummatABCmatRGntR (FadR)Clustered genes, MatR represses mat transcription. nih.goviitp.ruasm.org
Acinetobacter calcoaceticusmdcLMACDEGBHmdcYFadROperon structure, MdcY regulates mdc genes. nih.goviitp.ruasm.org
Klebsiella pneumoniaemdc gene clustermdcRLysRMdcR activates mdc genes and negatively autoregulates its own expression. asm.org
Malonomonas rubramad gene clusterNot specifiedNot specifiedGenes encode components of a malonate decarboxylase coupled to a Na+ pump. nih.gov
Rhodopseudomonas palustrisrpa0221 (matB), rpa0560 (matA)rpa1467 (putative)GntRUnlinked genes, slow growth on malonate, putative regulator RPA1467 does not strongly regulate mat genes. asm.orgnih.gov
Pseudomonas aeruginosamdcABCDEGH operonNot specifiedNot specifiedMalonate utilization genes are significantly upregulated during growth on malonate. biorxiv.orgnih.gov

Table 2: Examples of Genetic Organization and Regulation of Malonate Metabolism in Different Bacterial Species.

Enzymatic Interactions and Molecular Inhibition

Competitive Inhibition of Succinate (B1194679) Dehydrogenase (Complex II)

A well-established function of sodium malonate is its role as a competitive inhibitor of succinate dehydrogenase (SDH), also known as Complex II. This enzyme holds a critical position in both the tricarboxylic acid (TCA) cycle and the electron transport chain smolecule.comwikipedia.orgresearchgate.netvaia.comscbt.com. The inhibition of SDH by malonate serves as a classical illustration of competitive inhibition in biochemical processes wikipedia.orgvaia.com.

Mechanistic Basis of Succinate Dehydrogenase Inhibition

The inhibitory effect stems from malonate's structural similarity to succinate, the natural substrate of succinate dehydrogenase wikipedia.orgvaia.com. This resemblance facilitates malonate's binding to the enzyme's active site, where it competes directly with succinate vaia.comvaia.compearson.com. Crucially, despite binding, malonate cannot undergo the dehydrogenation reaction catalyzed by SDH because it lacks the necessary -CH₂CH₂- group present in succinate wikipedia.org. This unproductive binding event prevents succinate from binding to the active site and being converted to fumarate (B1241708) vaia.com.

Implications for Cellular Respiration and Mitochondrial Function

Investigations into malonate's effects on yeast thermotolerance have shown that it exacerbates the damaging effects of heat shock in yeasts relying on oxidative phosphorylation. This suggests that proper mitochondrial function is crucial for cellular resilience to heat stress researchgate.netnih.gov. Elevated mitochondrial activity at high temperatures may increase the generation of reactive oxygen species (ROS), which can be cytotoxic researchgate.net. Conversely, inhibiting SDH with malonate has been shown to decrease ROS production in specific scenarios, such as during ischemia/reperfusion injury ahajournals.orgmdpi.comcam.ac.uk.

Application in Enzyme Kinetics Studies

The well-understood mechanism of this compound as a competitive inhibitor of succinate dehydrogenase makes it a valuable tool for enzyme kinetics studies smolecule.comresearchgate.net. By examining how different concentrations of malonate affect the reaction rate of succinate dehydrogenase, researchers can determine important kinetic parameters like the Michaelis constant (Km) for succinate and the inhibition constant (Ki) for malonate nih.gov. The competitive nature of malonate inhibition can be confirmed by demonstrating that increasing the concentration of the substrate (succinate) can overcome the inhibition by malonate, thereby increasing the reaction rate vaia.com. This characteristic allows for detailed studies of enzyme-inhibitor interactions and helps in understanding enzyme mechanisms smolecule.com.

Inhibition of Other Enzyme Systems

Beyond its primary effect on succinate dehydrogenase, malonate has been observed to interact with and inhibit other enzymatic systems.

Malonate CoA Decarboxylase Inhibition

Malonate can inhibit malonyl-CoA:acetate (B1210297) CoA transferase, an enzymatic component of the Na+-activated malonate decarboxylase system found in certain bacteria, such as Malonomonas rubra nih.gov. This enzyme facilitates the transfer of CoA from malonyl-CoA to acetate, resulting in the formation of acetyl-CoA and malonate nih.gov. Kinetic analyses of this CoA transferase have revealed that malonate can inhibit its activity, with an apparent Ki of 0.4 mM nih.gov. This inhibition suggests that malonate may play a regulatory role in the malonate decarboxylation pathway in these microorganisms nih.gov. Malonyl-CoA decarboxylase (MLYCD) is an enzyme that catalyzes the breakdown of malonyl-CoA into acetyl-CoA mdpi.com. Inhibitors of MLYCD have been investigated for their potential to increase intracellular malonyl-CoA levels mdpi.commedchemexpress.com.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound8865 fishersci.com, 24896949 sigmaaldrich.com, 57651938 sigmaaldrich.com
Malonic acid867 wikipedia.orgnih.govmpg.dethegoodscentscompany.comuni.lu
Succinate dehydrogenase (SDH)No single CID for the enzyme complex; individual subunits have CIDs (e.g., SDHB has Uniprot ID P21912) figshare.com
Succinate1110 wikipedia.orgnih.govguidetopharmacology.orgnih.gov
Fumarate444707 (for fumaric acid)
Malonyl-CoA644066 wikipedia.orgcenmed.comnih.govuni.lu
Malonate CoA decarboxylase (MLYCD)No single CID for the enzyme; mentioned in context of malonyl-CoA metabolism mdpi.comwikipedia.orgnih.govfishersci.com

Data Table: Inhibition of Malonyl-CoA:acetate CoA transferase by Malonate

InhibitorApparent Ki (mM)
Malonate0.4 nih.gov
Citrate (B86180)3.0 nih.gov

Membrane Transport Mechanisms

Sodium:Malonate Symporter Systems

Sodium:malonate symporter activity involves the coupled transport of malonate ions into cells along with sodium ions. This process facilitates the movement of malonate against its concentration gradient, utilizing the energy stored in the sodium ion gradient across the membrane. ontosight.ai Sodium:malonate symporters are a type of secondary active transporter that converts the electrochemical energy of an ion gradient into the chemical energy of a solute gradient. researchgate.netscispace.compsu.edu

These symporters belong to the Malonate:Na+ Symporter (MSS) Family (TC# 2.A.70), which is part of the CPA superfamily of transport proteins. wikipedia.orgtcdb.org Members of this family are typically composed of multiple transmembrane segments. wikipedia.org

Molecular Identification of Symporter Proteins (e.g., MadL, MadM)

A well-characterized example of a sodium:malonate symporter is the MadLM system found in Malonomonas rubra, a strictly anaerobic bacterium. nih.govnih.gov This transporter is composed of two integral membrane proteins, MadL and MadM. wikipedia.orgnih.gov Both MadL and MadM are essential for functional malonate transport; neither protein alone can catalyze the transport process. nih.govresearchgate.netasm.org

MadL consists of 129 amino acid residues and is predicted to have 4 transmembrane spanners, while MadM has 255 amino acid residues and is predicted to have 7 transmembrane spanners. wikipedia.org The genes encoding these proteins are located within a malonate fermentation gene cluster in M. rubra. nih.gov Homologues of this two-subunit symporter have also been identified in other bacteria, such as Pseudomonas putida and Pseudomonas fluorescens. wikipedia.orgresearchgate.net

Transport Kinetics and Substrate Specificity

Studies on the MadLM symporter in E. coli have provided insights into its transport kinetics and substrate specificity. Malonate uptake by MadLM is dependent on the presence of sodium ions. nih.govnih.gov The imposition of a sodium ion gradient across the membrane significantly enhances the rate of malonate uptake. nih.govnih.gov

Kinetic analysis of malonate uptake in E. coli expressing MadLM at different pH values indicated that the transported species of malonate is the singly protonated form, Hmalonate⁻. nih.govnih.govasm.org The stimulation of malonate uptake by sodium ions follows Michaelis-Menten kinetics. nih.govnih.govasm.org A Michaelis constant (Km) for sodium ions of 1.2 mM has been determined for the MadLM symporter. nih.govnih.govasm.org

The MadLM transport system exhibits narrow substrate specificity. nih.gov Experiments showed that efflux of radioactive malonate could not be provoked by other dicarboxylates such as oxalate (B1200264), succinate (B1194679), fumarate (B1241708), and malate, indicating that these compounds are not transported by MadLM. nih.gov

In contrast, some other sodium-dependent dicarboxylate transporters, such as the human renal sodium dicarboxylate cotransporter hNaDC-3, show different substrate specificities. hNaDC-3, for instance, transports succinate and glutarate but not malonate or oxalate under certain conditions. physiology.org Another transporter, SdcS from Staphylococcus aureus, requires a four-carbon terminal dicarboxylate backbone for transport and is sensitive to substitutions at the C-2 and C-3 positions. researchgate.net

Here is a summary of kinetic data for the M. rubra MadLM symporter:

ParameterValueSubstrate/IonConditionsSource
Km for Na⁺1.2 mMNa⁺pH 6.5, 18 µM malonic acid nih.govnih.govasm.org
Transported SpeciesHmalonate⁻MalonateDifferent pH values nih.govnih.govasm.org

Role in Ion Homeostasis and Cellular Metabolism

Sodium:malonate symporters play a crucial role in the metabolism of malonate and the maintenance of cellular ion homeostasis. ontosight.ai In organisms like Malonomonas rubra, malonate is the primary energy source, and its uptake via the MadLM symporter is essential for growth. nih.gov The transport of malonate into the cell is the initial step in malonate fermentation, a process that generates energy for the bacterium. nih.govresearchgate.net

By transporting malonate into the cell coupled with sodium ions, these symporters contribute to regulating the intracellular concentrations of both malonate and sodium. ontosight.ai This regulation is vital for maintaining proper cellular ion balance, which is essential for various cellular functions. ontosight.ai

Furthermore, in some metabolic pathways, malonate is converted to malonyl-CoA, a key intermediate in fatty acid biosynthesis and the production of various natural products. ontosight.airesearchgate.net The efficient transport of malonate into the cell by symporters can therefore indirectly support these biosynthetic processes. researchgate.net

Coupled Ion Movement and Energy Transduction

The sodium:malonate symporter system exemplifies coupled ion movement and energy transduction. The symporter protein binds both sodium ions and malonate (specifically Hmalonate⁻ in the case of MadLM) and undergoes a conformational change that facilitates their simultaneous translocation across the membrane in the same direction. ontosight.aiscispace.com

This coupled transport is driven by the electrochemical potential gradient of sodium ions across the membrane, often referred to as the sodium-motive force (SMF). researchgate.netscispace.compsu.edunih.gov The downhill movement of sodium ions into the cell provides the energy required to move malonate uphill against its concentration gradient. ontosight.ai

In Malonomonas rubra, the energy derived from malonate decarboxylation is coupled to the extrusion of sodium ions, generating a sodium gradient. nih.govnih.govnih.gov This sodium gradient, maintained by primary sodium pumps, then powers the uptake of malonate via the MadLM symporter. nih.govnih.govnih.govresearchgate.net This process, known as decarboxylation phosphorylation, is a mechanism for ATP synthesis in some bacteria. nih.govnih.gov The MadLM symporter in M. rubra is suggested to be an electroneutral Na⁺/Hmalonate⁻ symporter, meaning that the net charge moved across the membrane during the transport cycle is zero. wikipedia.orgnih.govnih.govasm.org This electroneutrality is consistent with the transport of one positive charge (Na⁺) coupled with one negative charge (Hmalonate⁻).

Here is a table summarizing the coupled ion movement for the M. rubra MadLM symporter:

Transported SpeciesStoichiometryDirection (relative to malonate)Net Charge Translocated
Hmalonate⁻1Inward-1
Na⁺1Inward+1
Overall 0 (Electroneutral)

This coupled transport mechanism allows the cell to accumulate malonate to concentrations higher than those in the external environment, providing the substrate necessary for energy generation and metabolic processes.

Advanced Applications in Organic and Medicinal Chemistry

Building Block in Complex Organic Synthesis

Sodium malonate serves as a fundamental building block in the synthesis of intricate organic compounds. Its ability to participate in various reactions allows for the introduction of a modified acetic acid equivalent into target molecules libretexts.orglibretexts.orgcymitquimica.com.

Synthesis of Pharmaceutical Intermediates

This compound is utilized as an intermediate in the synthesis of various pharmaceutical compounds ontosight.aichemimpex.comsmolecule.combiosynth.com. Its reactive methylene (B1212753) group can be functionalized through alkylation or condensation reactions, facilitating the formation of key structural motifs found in drug molecules libretexts.orglibretexts.org. For instance, derivatives of malonic acid, which can be accessed via malonate chemistry, are precursors to pharmacologically active substances beilstein-journals.org.

Production of Agrochemicals and Polymers

Beyond pharmaceuticals, this compound finds application in the production of agrochemicals and polymers ontosight.aichemicalbook.comchemimpex.com. Its incorporation into molecular structures can impart desired properties to these materials. For example, malonic acid and its derivatives have been explored as precursors for polyesters and alkyd resins used in coatings, offering protection against UV light, corrosion, and oxidation . Starch-based polymers cross-linked with malonic acid have also been developed as biodegradable thermoplastics wikipedia.org.

Role in Classical Organic Reactions

This compound is a key player or catalyst in several classical organic reactions that are fundamental to synthetic chemistry.

Malonic Ester Synthesis Methodologies

While the Malonic Ester Synthesis typically involves diethyl malonate, the sodium salt of malonic acid is intrinsically linked to the process. The synthesis relies on the deprotonation of the alpha-hydrogens of the malonic ester by a strong base, such as sodium ethoxide, to form a stabilized enolate, often referred to as sodiomalonic ester libretexts.orglibretexts.orgchemicalnote.comstudysmarter.co.ukrajasinghcollegesiwan.com. This nucleophilic species then undergoes alkylation with alkyl halides, followed by hydrolysis and decarboxylation to yield substituted carboxylic acids libretexts.orglibretexts.orgchemicalnote.comstudysmarter.co.ukrajasinghcollegesiwan.com. This compound itself can be obtained from the hydrolysis of dimethyl or diethyl malonate wikipedia.org. It can also be used as a reagent in the malonic ester synthesis for producing carboxylic acids cymitquimica.com.

Knoevenagel Condensation and Related Reactions

This compound can catalyze the Knoevenagel condensation, a reaction between an aldehyde or ketone and a compound with an active methylene group, such as malonic acid or its derivatives, to form α,β-unsaturated carbonyl compounds smolecule.comwikipedia.org. In the context of malonic acid, this condensation is often followed by decarboxylation, particularly when conducted under heating in the presence of a base like pyridine (B92270) (Doebner modification) wikipedia.org. This compound has been reported as a catalyst for multicomponent reactions that involve condensation steps akin to the Knoevenagel reaction researchgate.netnih.goveurekaselect.com.

Synthesis of Heterocyclic Scaffolds (e.g., Chromenes)

This compound has been demonstrated as an efficient catalyst for the synthesis of heterocyclic compounds, specifically 2-amino-4H-chromenes and 2-amino-4H-pyrans researchgate.netnih.goveurekaselect.comresearchgate.net. These syntheses often involve one-pot, three-component reactions between aldehydes, active methylene compounds (like malononitrile (B47326) or ethyl cyanoacetate), and nucleophiles (such as β-dicarbonyl compounds or resorcinol) in an aqueous medium researchgate.netnih.goveurekaselect.com. The use of this compound as a catalyst in water offers an environmentally benign approach to accessing these biologically relevant heterocyclic scaffolds researchgate.netnih.goveurekaselect.comtandfonline.com. Research has shown that using 10 mol% of this compound in water at 70°C for 15 minutes can yield 2-amino-4H-chromenes in high yields (e.g., 96% yield in a model reaction) researchgate.netnih.goveurekaselect.com.

Here is a data table summarizing typical conditions and outcomes for this compound catalyzed chromene synthesis:

ReactantsCatalystSolventTemperature (°C)TimeYield (%)Reference
Aldehyde, Malononitrile, β-dicarbonyl/ResorcinolThis compound (10 mol%)Water7015 minUp to 96% researchgate.netnih.goveurekaselect.com

Development as an Efflux Pump Inhibitor (EPI)

Multidrug efflux pumps in bacteria contribute significantly to antibiotic resistance by expelling antibiotics and other toxic molecules from the cell nsf.govnih.govnih.gov. Consequently, the development of efflux pump inhibitors (EPIs) is a promising strategy to enhance antibiotic efficacy nsf.govnih.govnih.gov. This compound has been identified as a novel EPI nsf.govnih.govnih.gov.

Inhibition of Bacterial Multidrug Efflux Pumps (e.g., AcrAB-TolC)

This compound has demonstrated inhibitory activity against bacterial multidrug efflux pumps, notably the AcrAB-TolC pump in Escherichia coli nsf.govnih.govnih.gov. The AcrAB-TolC system is a major multidrug efflux pump in Enterobacteriaceae nsf.govnih.gov. Studies using ethidium (B1194527) bromide accumulation assays have shown that this compound can inhibit efflux mediated by AcrAB-TolC and other multidrug resistance pumps in E. coli nsf.govnih.govnih.gov. At a concentration of 25 mM, this compound exhibited a degree of inhibition comparable to that of 50 µM phenylalanine-arginine-β-naphthylamide (PAβN), a known EPI nsf.govnih.govnih.govresearchgate.net. The majority of the observed prevention of ethidium bromide efflux by this compound occurred through the inhibition of the AcrAB-TolC pump nih.gov.

Augmentation of Antibiotic Efficacy

This compound has been shown to increase the efficacy of certain antibiotics nsf.govnih.govnih.gov. Minimum inhibitory concentration (MIC) assays have revealed that this compound can enhance the effectiveness of ethidium bromide and antibiotics known to be substrates of AcrAB-TolC, including minocycline, chloramphenicol, and ciprofloxacin (B1669076) nsf.govnih.govnih.gov. For instance, 100 mM this compound decreased the MIC of ethidium bromide four-fold nih.gov. These findings suggest that this compound can serve as an antibiotic adjuvant, particularly against multidrug-resistant Gram-negative bacteria nih.gov.

Structure-Activity Relationship Studies for EPI Development

The findings regarding this compound's activity as an EPI support further investigation into malonic acid/sodium malonate and their derivatives for augmenting antibiotic efficacy nsf.govnih.govnih.gov. Molecular docking studies suggest that this compound may inhibit the AcrAB-TolC pump by binding to multiple sites within the AcrB component, including the proximal binding pocket nsf.govnih.govnih.govresearchgate.net. This provides a rationale for studying the structure-activity relationships of malonic acid derivatives to develop more potent and stable EPIs nih.gov.

Other Biomedical Research Applications

Investigation in Protein Malonylation as a Post-Translational Modification

Protein malonylation is a recently identified post-translational modification (PTM) where a malonyl group is covalently attached to a lysine (B10760008) residue on a protein nih.govnih.govmdpi.comresearchgate.netaginganddisease.org. This modification, like others such as acetylation and succinylation, can alter protein function, structure, and interactions nih.govmdpi.comaginganddisease.org. Malonylation is conserved in both prokaryotes and eukaryotes researchgate.netaginganddisease.org.

Studies have utilized this compound to investigate protein malonylation. Treating cells with this compound has been shown to enhance lysine malonylation nih.gov. Isotopic labeling with this compound in HeLa cells indicated that protein malonylation can occur relatively quickly, with some mitochondrial proteins showing malonylation within 24 hours frontiersin.org. Malonyl-CoA is considered the malonyl donor for this modification mdpi.comresearchgate.netaginganddisease.org. The enzyme SIRT5, a sirtuin family protein, acts as a demalonylase, removing malonyl groups from lysine residues in a NAD⁺-dependent manner mdpi.comaginganddisease.org.

Effects on CD8+ T Cell Differentiation and Memory Formation

Protein malonylation has been implicated in regulating CD8⁺ T cell differentiation and function nih.gov. Research indicates that enhancing protein malonylation through treatment with this compound promotes the formation of CD8⁺ T cell memory in response to bacterial infection nih.gov. This enhancement of memory formation subsequently potentiates recall responses nih.gov. Comparative metabolomic analysis of this compound-treated CD8⁺ T cells has revealed significant metabolic changes associated with increased protein malonylation nih.gov.

Specifically, malonylation of STAT6 at lysine 374 has been identified, leading to increased expression of TCF1 due to alleviated transcriptional repression by STAT6 nih.gov. These findings suggest that protein malonylation plays a significant role in regulating CD8⁺ T cell memory formation nih.gov.

Modulation of Gene Expression via Protein Malonylation (e.g., STAT6/TCF1 pathway)

Protein malonylation, a post-translational modification involving the addition of a malonyl group to a lysine residue, has emerged as a regulatory mechanism influencing various cellular processes, including gene expression mdpi.comcreative-proteomics.com. This modification, which is conserved in both prokaryotes and eukaryotes, utilizes malonyl-coenzyme A (malonyl-CoA) as the malonyl donor creative-proteomics.comnih.gov. The addition of a malonyl group alters the charge of the modified lysine residue from +1 to -1, potentially impacting protein structure, function, and interactions mdpi.comcreative-proteomics.comnih.gov.

Research highlights the involvement of protein malonylation in regulating gene transcription, with studies observing this modification on histones in various organisms mdpi.com. Beyond histones, malonylation affects a diverse range of proteins involved in metabolic pathways, energy production, and carbohydrate transport and metabolism mdpi.com.

Recent studies have specifically investigated the role of protein malonylation in the context of immune cell differentiation and function, particularly in CD8+ T cells nih.gov. Enhancing protein malonylation through treatment with this compound has been shown to promote CD8+ T cell memory formation nih.gov. This effect is linked to the malonylation of key proteins involved in T cell differentiation pathways nih.gov.

A notable finding in this area concerns the malonylation of Signal Transducer and Activator of Transcription 6 (STAT6) nih.gov. STAT6 is a transcription factor known to play a critical role in immune responses, particularly in mediating the effects of interleukin-4 (IL-4) signaling, which influences T helper cell polarization and gene expression nih.govnih.govnih.gov. Studies have demonstrated that malonylation at lysine 374 of STAT6 results in increased expression of T Cell Factor 1 (TCF1) nih.gov.

TCF1 is a transcription factor with essential roles in T cell development and differentiation, including the development of memory T cells nih.govresearchgate.netmdpi.com. TCF1 is known to be involved in gene regulatory networks that promote less differentiated, stem-like cell states mdpi.com. Furthermore, TCF1 expression can be influenced by STAT6; IL-4-induced suppression of TCF1, particularly shorter, dominant-negative isoforms, is mediated by STAT6 nih.govnih.gov.

The observation that STAT6 malonylation at lysine 374 leads to increased TCF1 expression suggests a mechanism by which protein malonylation can modulate gene expression within the STAT6/TCF1 pathway nih.gov. This modulation appears to occur due to alleviated transcriptional repression of TCF1 by STAT6 when STAT6 is malonylated at this specific site nih.gov. This finding provides compelling evidence for the significant role of protein malonylation in regulating processes like CD8+ T cell memory formation by influencing the interplay between STAT6 and TCF1 and their downstream effects on gene expression nih.gov.

While the precise mechanisms by which malonylation at Lysine 374 of STAT6 alleviates TCF1 transcriptional repression require further detailed investigation, this research highlights protein malonylation as a critical regulatory layer in immune cell signaling and gene expression control nih.gov.

Data Table: Effect of STAT6 Malonylation on TCF1 Expression

Protein ModifiedModification SiteEffect on TCF1 ExpressionProposed MechanismOrganism/Cell TypeSource
STAT6Lysine 374IncreasedAlleviated transcriptional repression of TCF1 by STAT6Murine CD8+ T cells nih.gov

This table summarizes a key research finding regarding the specific impact of STAT6 malonylation on TCF1 expression, illustrating how this post-translational modification can directly influence the expression of a critical transcription factor involved in T cell differentiation and memory formation nih.gov.

Detailed Research Findings

Applications in Biotechnology and Materials Science

Enhancement of Protein Crystallization

Sodium malonate has been recognized as a valuable reagent for enhancing the crystallization of biological macromolecules, including proteins. researchgate.netcosmobio.co.jphamptonresearch.com It has been reported to be more successful than some other commonly used salts, such as ammonium (B1175870) sulfate, in promoting crystallization. researchgate.nethamptonresearch.com In one study involving 23 different proteins, this compound successfully facilitated the crystallization of 19, demonstrating a significantly higher success rate compared to other salts tested. researchgate.netcosmobio.co.jphamptonresearch.com

Mechanism of Action in Protein Crystal Formation

The mechanism by which this compound enhances protein crystallization is related to its properties as a kosmotrope and its charge density. researchgate.netnih.govresearchgate.net As a kosmotrope, it is believed to stabilize protein structure and conform to the water structure around the protein. researchgate.netcosmobio.co.jpnih.gov The relatively high charge density of the malonate anion (two negative charges at neutral pH) also contributes to its effectiveness. researchgate.netcosmobio.co.jpnih.govresearchgate.net This can influence protein-protein interactions and solubility, favoring the conditions necessary for crystal nucleation and growth. nih.govnih.gov

Influence on Precipitate Morphology and Stability

Beyond promoting crystallization, this compound can also influence the morphology and stability of protein precipitates. Studies have shown that the addition of this compound can significantly stabilize immunoglobulin precipitates, leading to an increase in melting temperature and enthalpy of interaction. researchgate.netnih.govnih.gov This increased stability is associated with a greater packing density and improved filterability of the precipitate. researchgate.netnih.govnih.gov this compound has also been observed to increase the selectivity of protein precipitation, reducing the coprecipitation of impurities like DNA. researchgate.netnih.govnih.gov

Role as a Cryoprotectant for Macromolecular Crystals

This compound also functions as a versatile cryoprotectant for macromolecular crystals, particularly those grown from salt solutions. hamptonresearch.comresearchgate.netiucr.org Cryoprotectants are essential for cooling crystals to very low temperatures for data collection at synchrotron sources, preventing ice formation and crystal damage. researchgate.netiucr.org High concentrations of this compound can freeze as a glass, providing a suitable environment for cryopreservation. cosmobio.co.jp It has been successfully used to cryoprotect crystals grown in its presence and can also serve as a stabilizing solution for manipulating and derivatizing salt-grown crystals. researchgate.netiucr.org Soaking crystals in this compound solutions has been shown to eliminate crystal disorder and improve diffraction resolution in some cases. uq.edu.au

Chelation Chemistry and Analytical Applications

This compound acts as a chelating agent, forming complexes with metal ions. chemimpex.comresearchgate.net This property makes it valuable in chelation chemistry and various analytical applications. chemimpex.com

Complexing Agent for Metal Ion Determination (e.g., Beryllium, Copper)

The ability of malonate to chelate metal ions is utilized in analytical chemistry, particularly for the determination of specific metal ions. chemimpex.comresearchgate.net Malonate can form stable complexes with metal ions like beryllium and copper. researchgate.net For beryllium, malonate forms a stable six-membered chelate ring. researchgate.net While other ligands might form stronger complexes with beryllium, malonate's complexing ability is significant. researchgate.net In analytical procedures, complexing agents like malonate can be used in techniques such as ion exchange chromatography to separate metal ions. bme.hu Although the provided search results specifically mention the spectrophotometric determination of beryllium and copper using a different reagent, the principle of using complexing agents like malonate in metal ion analysis is established. bme.huosti.gov Malonate's chelating ability enhances its utility in metal ion sequestration in analytical and environmental contexts. chemimpex.com

Role in Polymer Science

This compound, and more broadly malonates, have a role in polymer science, particularly in the context of polymer coatings and synthesis. Malonic acid is a precursor to specialty polyesters and can be converted into 1,3-propanediol (B51772) for use in polymers. wikipedia.org It can also be a component in alkyd resins used in coatings for protection against environmental damage. wikipedia.org In the context of grafting polymers onto surfaces, methylidene malonates, which are related to malonates, have been explored. rsc.org The polymerization of diethyl methylidene malonate from substrates containing carboxylate salts, such as the sodium salt of poly(ethylene-co-acrylic acid), has been demonstrated, indicating a role for malonate-related structures in polymer grafting and the creation of functional coatings. rsc.org

Compound Names and PubChem CIDs:

Compound NamePubChem CID
This compound8865 fishersci.com
Malonic acid867 wikipedia.orgmpg.denih.govuni.lu
Beryllium5460467 periodic-table.io
Copper23978 nih.govuni.lu
Ammonium sulfate24517
Sodium acetate (B1210297)8852
Sodium tartrate11982
Sodium formate (B1220265)6438
Zinc chloride3085373
Polyethylene glycol174
Glycerol753
Ethylene glycol174
MPD875
Beryllium hydroxide (B78521)25879 wikipedia.org
Beryllium chloride24641

Data Table (Example based on search result researchgate.netnih.gov):

While detailed numerical data tables with extensive research findings were not consistently available across all search results for direct extraction and interactive table generation, one study researchgate.netnih.gov provides comparative results on critical flux and packing density of immunoglobulin precipitates with and without this compound. A simplified representation of such comparative findings could be presented as follows:

ConditionPacking Density (%)Critical Flux (L/m²/h)
Without this compoundLowerLower
With 20 mM this compound16.790 ± 6

Precursor in Biodegradable Polymer Synthesis

Malonic acid and its derivatives, including malonates such as this compound, function as precursors in the synthesis of biodegradable polymers. Malonic acid, for instance, can be converted into 1,3-propanediol, a compound used in the production of polyesters and other polymers. wikipedia.orgatamanchemicals.comatamankimya.comatamanchemicals.comatamanchemicals.com

Research has explored the enzyme-catalyzed synthesis of linear polyesters utilizing dimethyl malonate as a diester component. researchgate.netrsc.orgnih.gov This approach offers a greener route for polymer production. Malonate-derived aliphatic polyesters have been successfully synthesized using enzymatic catalysts under environmentally friendly conditions, such as temperatures below 90 °C. rsc.orgnih.govwhiterose.ac.uk

Furthermore, malonic acid has been employed as a cross-linking agent for starches, including corn starch and potato starch, to create biodegradable thermoplastic materials. atamanchemicals.comatamanchemicals.com This process, performed in water using non-toxic catalysts, demonstrates the potential of malonates in developing sustainable alternatives to traditional plastics. atamanchemicals.comatamanchemicals.com

Application in Alkyd Resins

Malonic acid and its salts are also utilized as components in alkyd resins. wikipedia.orgatamanchemicals.comatamankimya.comatamanchemicals.comatamanchemicals.comatamankimya.com Alkyd resins are a class of polyesters modified with fatty acids, commonly used in coatings due to their favorable properties, including protection against UV light, oxidation, and corrosion. wikipedia.orgatamanchemicals.comatamankimya.comatamanchemicals.com

In the coatings industry, malonic acid can function as a crosslinker for low-temperature cure powder coatings. wikipedia.orgatamanchemicals.com Additionally, a malonate-blocked polyisocyanate has been reported for use as a curing agent in certain hybrid coating formulations based on alkyd resins. researchgate.net This highlights the role of malonate derivatives in influencing the curing process and potentially the final properties of alkyd resin-based coatings.

Catalytic Science

Sodium Malonate as an Organocatalyst

This compound (PubChem CID: 8865) functions as an organocatalyst, promoting chemical reactions through its basic character. Organocatalysis, a field utilizing small organic molecules to accelerate chemical reactions, benefits from catalysts like this compound due to their metal-free nature and potential for milder reaction conditions.

Catalysis of Multicomponent Reactions

This compound has been effectively employed as a catalyst in multicomponent reactions (MCRs), which are convergent synthetic processes where three or more reactants combine in a single step to form a product. MCRs are advantageous for their efficiency, atom economy, and ability to rapidly generate molecular complexity. rsc.orgscielo.brfrontiersin.orgacs.org

A prominent application of this compound in MCRs is the synthesis of 2-amino-4H-chromenes and 2-amino-4H-pyran-3-carboxylates. researchgate.netnih.govresearchgate.netresearchgate.net These heterocycles are valuable scaffolds in medicinal chemistry and organic synthesis. The synthesis typically involves the reaction of an aldehyde, malononitrile (B47326) or ethyl cyanoacetate (B8463686), and a β-dicarbonyl compound or resorcinol. researchgate.netnih.gov

Research has demonstrated that this compound can effectively catalyze this three-component reaction in water. researchgate.netnih.gov For instance, a study exploring the synthesis of 2-amino-4H-chromenes and 2-amino-4H-pyrans utilized a three-component reaction involving an aldehyde, malononitrile, and dimedone. researchgate.netnih.gov Optimal conditions were found to be the reaction of equimolar amounts of the reactants in water with 10 mol% of this compound at 70 °C for 15 minutes, resulting in a 96% yield of the desired product. researchgate.netnih.gov The method was successfully applied to various reactants, yielding the target heterocyclic products in excellent yields. nih.gov

This this compound-catalyzed reaction offers several advantages, including mild reaction conditions, relatively short reaction times, and the use of simple reagents. nih.gov The catalyst can also be recovered and potentially reused for subsequent reactions. nih.gov

While other malonate compounds, such as diethyl malonate, are frequently used as reactants in various reactions, including Michael additions and reactions with isocyanates, the role of this compound specifically as the catalyst in MCRs for heterocycle synthesis is a key area of study. rsc.orgmdpi.comwikipedia.org

Green Chemistry Approaches in Catalysis

The use of this compound as a catalyst aligns with principles of green chemistry, particularly in the context of the multicomponent reactions it catalyzes. One significant green aspect is the use of water as the reaction medium. researchgate.netnih.govresearchgate.net Water is an environmentally benign and sustainable solvent, reducing the need for volatile organic solvents, which are often associated with toxicity and environmental concerns. researchgate.netnih.gov

The reaction conditions are generally mild, often conducted at moderate temperatures (e.g., 70 °C), which contributes to energy efficiency. researchgate.netnih.gov The one-pot nature of the multicomponent reactions catalyzed by this compound also minimizes waste generation by reducing the number of synthetic steps and purification procedures required compared to traditional linear syntheses. rsc.orgfrontiersin.orgacs.org

Analytical and Spectroscopic Characterization Techniques

Spectroscopic Analysis of Sodium Malonate and its Complexes

Spectroscopic methods offer valuable information about the vibrational modes, electronic transitions, and structural characteristics of this compound and the complexes it forms.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a widely used technique to identify functional groups and study the bonding in this compound and its complexes. The IR spectra of malonates typically exhibit characteristic bands corresponding to the stretching and bending vibrations of the carboxylate groups (-COO⁻) and the methylene (B1212753) group (-CH₂-).

Studies on metal malonate complexes have shown that the positions of the asymmetric and symmetric OCO stretching frequencies are sensitive to the nature of the metal-ligand bonding. In metal complexes, the asymmetric OCO stretching frequency often appears at higher wavenumbers, and the symmetric OCO frequency appears at lower wavenumbers compared to simple malonate compounds, indicating changes upon coordination through the carboxyl oxygen atoms. royalholloway.ac.uk For instance, in double malonates of lanthanides with sodium, the ν(OCO)asymmetric (~1590 cm⁻¹) and ν(OCO)symmetric (~1380 and 1370 cm⁻¹) frequencies appear at higher and lower frequencies, respectively, than those in potassium malonate, suggesting an increase in the covalent nature of the Ln-O bond. cdnsciencepub.com

Attenuated Total Reflectance Fourier Transform Infrared (ATR FT-IR) spectroscopy has been used to investigate the complexation of Neptunium(V) with malonate, providing information on the coordination modes of malonate. nih.gov

Circular Dichroism (CD) Spectroscopy for Protein Studies

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure and conformational changes of proteins. While CD spectroscopy directly probes chiral molecules or environments, it can be used in the context of this compound by examining the effect of this compound on the CD spectra of proteins.

This compound has been utilized to enhance protein crystallizability and has been shown to affect the secondary structure of proteins. For example, the addition of this compound increased the β-sheet content of soluble immunoglobulin G (IgG) as determined by CD spectroscopy. nih.gov CD spectroscopy allows for the evaluation of the secondary structure of soluble proteins in different salt solutions. nih.gov The technique involves diluting the protein solution and obtaining spectra using a suitable instrument, with baseline correction performed using the corresponding buffer. nih.gov CD spectroscopy is valuable for rapidly evaluating the secondary structure, folding, and binding properties of proteins, offering advantages in terms of sample quantity and analysis time compared to techniques like X-ray crystallography or NMR, although it does not provide residue-specific information. nih.govrsc.orgnottingham.ac.uk

Thermal Analysis Methods

Thermal analysis techniques are employed to investigate the thermal stability and decomposition pathways of this compound and its compounds.

Thermogravimetry (TG) and Differential Thermal Analysis (DTA)

Simultaneous Thermogravimetry (TG) and Differential Thermal Analysis (DTA) are commonly used to study the thermal behavior of this compound. TG measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between the sample and an inert reference material, indicating endothermic or exothermic processes.

Studies on this compound have shown that its thermal decomposition occurs with the formation of sodium carbonate as the final residue up to 700 °C. researchgate.netcapes.gov.brresearchgate.net The TG curve of this compound can show a significant mass loss within a specific temperature range, which has been attributed to decomposition processes. researchgate.net Disagreements in TG-DTA profiles and mass losses observed in different studies can arise from variations in experimental conditions, particularly the atmosphere used (e.g., dynamic air vs. static air). scielo.br

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. This technique is useful for studying thermal transitions such as melting, crystallization, and glass transitions.

DSC has been used in conjunction with TG-DTA and IR spectroscopy to characterize and study the thermal behavior of this compound and its compounds with transition metal ions and heavy trivalent lanthanides. researchgate.netcapes.gov.brscielo.brscispace.com In the context of protein studies, DSC has been used to examine the thermal stability of precipitated proteins in the presence of this compound. nih.gov The addition of this compound can cause a significant shift in the DSC curve of precipitated IgG, increasing the melting temperature (Tm1) and potentially revealing additional thermal transitions at higher temperatures. nih.gov This indicates that this compound can significantly stabilize precipitate particles. researchgate.netnih.gov

Advanced Characterization for Material Science

Advanced characterization techniques play a vital role in understanding the properties of materials containing this compound, particularly in emerging fields like battery technology. While direct studies focusing solely on advanced characterization of solid this compound for traditional material science applications are less prevalent in the provided results, the compound's derivatives and its role in formulations highlight the relevance of such techniques.

For instance, poly(pentyl malonate), a polymer electrolyte for lithium and sodium batteries, is characterized using techniques relevant to material science, such as electrochemical characterization. acs.org This suggests that when this compound is incorporated into novel materials or formulations, advanced techniques like those used for studying polymer electrolytes or battery components would be applicable. These can include methods for examining electrical properties, ion transport, and interface stability, which are crucial for material performance in such applications. Advanced techniques for material characterization broadly encompass methods like advanced and analytical electron microscopy, high-resolution investigations, synchrotron- and laser-based techniques, in-situ experiments, and three-dimensional characterization by electron and X-ray techniques, depending on the specific material and application. mdpi.com

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a surface characterization technique capable of providing high-resolution topographic images and information about surface properties at the nanoscale. AFM operates by scanning a sharp tip attached to a cantilever across a sample surface, measuring the forces between the tip and the sample. mdpi.commedsci.org This allows for the generation of a topographic map of the surface. AFM can be performed in various environments, including liquid, making it suitable for studying samples under near-native conditions. mdpi.commedsci.org

While direct AFM studies focusing solely on the surface morphology of bulk this compound crystals are not extensively documented in the provided search results, AFM has been utilized in studies involving this compound in the context of mixed systems or its effects on other materials. For instance, AFM was employed to study the morphology of immunoglobulin precipitates, where the addition of this compound altered the particle morphology nih.gov. In another application, AFM was used in conjunction with micro-FTIR spectroscopy and X-ray elemental microanalysis to study the chemical composition and hygroscopic properties of internally mixed particles composed of NaCl and malonic acid, where the formation of this compound was attributed to the depletion of chloride nih.govfigshare.comxmu.edu.cnacs.org. AFM has also been used to investigate the deposition of sodium in ester-based electrolytes, providing insights into the nano-micro structure of sodium deposits rsc.orgnih.gov. These examples highlight the utility of AFM in visualizing surface changes and morphological characteristics in systems containing this compound, even if not directly characterizing pure this compound bulk crystals.

X-ray Powder Diffractometry (XRPD)

X-ray Powder Diffractometry (XRPD) is a powerful technique for identifying crystalline phases and determining crystallographic parameters of powdered materials. malvernpanalytical.comgfz.de By analyzing the diffraction pattern produced when X-rays interact with the crystalline lattice, information about the crystal structure, phase purity, and crystallite size can be obtained. malvernpanalytical.com

XRPD has been applied in the characterization of various metal malonates, confirming their crystalline nature and allowing for comparison of experimental d-values with standard databases like JCPDS to identify the crystal structure. For example, XRPD was used in the study of cobalt malonate, nickel malonate, and cadmium malonate crystals grown by gel methods, revealing their crystalline nature and allowing for the determination of d-values. inoe.roniscpr.res.inbjp-bg.comresearchgate.netresearchgate.net While specific XRPD patterns solely for this compound are not detailed in the provided results, the technique is routinely used for the characterization of crystalline salts, including other sodium salts and malonate compounds, to confirm their solid form and purity. google.comup.ac.panih.gov The application of XRPD to this compound would similarly provide crucial information about its crystalline phase(s) and structural properties in the solid state.

X-ray Elemental Microanalysis

X-ray Elemental Microanalysis, often performed using techniques like Energy Dispersive X-ray Spectroscopy (EDX or EDS) in conjunction with electron microscopy (SEM-EDX), is used to determine the elemental composition of a sample at a microscopic level. cleancontrolling.com This technique identifies the elements present in a sample and can provide semi-quantitative information about their relative proportions.

In studies involving this compound formation, X-ray elemental microanalysis has been instrumental in confirming the presence and distribution of elements. For instance, in the study of internally mixed particles of NaCl and malonic acid, X-ray elemental microanalysis showed a decrease in the Cl/Na ratio with increasing organic acid content, which was attributed to the formation of this compound through HCl evaporation. nih.govfigshare.comxmu.edu.cnacs.org EDX analysis has also been used to confirm the presence of sodium in other sodium-containing compounds, such as sodium alginate. researchgate.net The application of X-ray elemental microanalysis to this compound would allow for the verification of its elemental composition (sodium, carbon, and oxygen) and assessment of purity by detecting potential contaminants.

Solution-Phase Analytical Techniques

Dielectric Relaxation Spectroscopy (DRS) for Ion Pairing and Hydration Studies

Dielectric Relaxation Spectroscopy (DRS) is a technique sensitive to the rotational dynamics of molecules and ions in solution, making it valuable for studying ion pairing and hydration phenomena. psu.edu By measuring the complex dielectric permittivity of a solution over a range of frequencies, DRS can provide insights into the interactions between ions and solvent molecules, as well as the formation of ion pairs. psu.edu

DRS has been applied to study aqueous solutions of this compound to understand its behavior in solution. Studies using DRS on aqueous solutions of this compound and sodium succinate (B1194679) have revealed the presence of two relaxation processes in addition to that of bulk water. acs.orgacs.org A faster process with a relaxation time of approximately 16 ps was attributed to "slow water" in the hydration shells of the malonate anions. acs.org The extent of this hydration shell was found to be concentration-dependent for malonate. acs.org A second, slower process was assigned to the presence of this compound ion pairs (NaMa⁻(aq)). acs.org While the exact structure of the ion pair was not unambiguously determined due to the flexibility of the malonate anion, the data were most consistent with a chelated solvent-shared ion pair. acs.org DRS studies have also been used to investigate the hydration of other ions, such as formate (B1220265) and acetate (B1210297), providing a comparative context for understanding the hydration of the malonate ion. researchgate.net

Key findings from DRS studies on aqueous this compound solutions include:

Detection of "slow water" in the hydration shell of the malonate anion. acs.org

Observation of a concentration-dependent hydration shell for malonate. acs.org

Identification of this compound ion pairs (NaMa⁻(aq)) in solution. acs.org

Suggestion of a chelated solvent-shared ion pair structure for NaMa⁻(aq). acs.org

Isothermal Titration Calorimetry (ITC) for Binding Interactions

Isothermal Titration Calorimetry (ITC) is a thermodynamic technique used to measure the heat changes that occur upon the interaction or binding of molecules in solution. psu.educureffi.org By precisely measuring the heat released or absorbed upon the incremental addition of one reactant to another, ITC can determine binding constants, stoichiometry, and thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). psu.edu

ITC has been employed to study the interactions involving this compound, particularly in the context of protein precipitation and crystallization. In studies investigating the effect of this compound on immunoglobulin precipitation, ITC was used to assess the enthalpy of interaction. nih.govresearchgate.net The ITC thermograms showed significantly larger heat evolution in the presence of this compound compared to its absence, indicating stronger intermolecular interactions within the precipitate when this compound is present. nih.gov The enthalpy determined by ITC in the presence of this compound was substantially larger, suggesting that this compound contributes to enhanced stability and packing density of the precipitate. nih.gov

Data from ITC studies on the interaction of ZnCl₂ with IgG in the presence and absence of this compound are summarized below:

SystemEnthalpy (cal/mol)
IgG + ZnCl₂ (without this compound)Very small (< 44)
IgG + ZnCl₂ (with this compound)7900

Note: The enthalpy value for the system without this compound is inferred from the description of "very small heat evolution" with maximum corrected heat rate less than 2 μJ/s, significantly lower than the >15 μJ/s observed with this compound, corresponding to an enthalpy 180 times larger than the value without this compound (7900 / 180 ≈ 43.9). nih.gov

This data demonstrates that this compound significantly influences the binding interactions, leading to a much larger enthalpy change, indicative of stronger associations. nih.gov ITC is a valuable tool for quantifying the thermodynamic aspects of this compound's interactions in solution, particularly in complex biological or chemical systems.

Theoretical and Computational Studies

Quantum Mechanical Investigations

Quantum mechanical (QM) investigations delve into the electronic structure and properties of molecules. For sodium malonate and malonate species, QM methods can be used to study their stable geometries, charge distribution, and reactivity.

Molecular Interactions with Metal Ions

Malonate is known to chelate divalent metal cations through a bidentate structure nih.govresearchgate.net. Quantum mechanical studies can provide detailed insights into the nature of these interactions, including the binding energies, coordination geometries, and the effect of hydration on the stability of metal-malonate complexes. While direct QM studies specifically on this compound interacting with other metal ions were not prominently found in the search results, the principle of malonate's interaction with metal ions is well-established and studied using QM methods for various systems mdpi.comacs.org. For instance, QM studies have investigated the interaction of calcium and magnesium ions with malonate, highlighting the role of water molecules in hydration nih.govresearchgate.net. These studies help to understand the coordination preferences and the strength of the interactions between malonate and different metal centers.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over time. These simulations can provide information about the dynamic behavior of this compound in various environments, such as aqueous solutions, and its interactions with other molecules.

MD simulations have been employed to study the behavior of this compound, particularly in the context of functionalized molecules. For example, molecular dynamics simulations have been used to evaluate the structural and dynamical properties of this compound C60 fullerene adducts in aqueous solution tandfonline.comresearchgate.net. These simulations demonstrated that this compound fullerene adducts exhibit higher hydration ability compared to their diethyl malonate counterparts, which show a tendency to form self-aggregates tandfonline.comresearchgate.net. Furthermore, MD simulations of ternary systems including amyloid β peptide have shown that these this compound fullerene adducts can interact with amyloid molecules, partially blocking their self-aggregation tandfonline.comresearchgate.net. Future experiments using MD simulations are suggested to study the stability of binding poses of compounds like this compound with proteins like AcrB nih.gov.

Studies on Tautomerization and Conformational Analysis

Tautomerization is a chemical phenomenon where isomers exist in equilibrium, interconverting through a migration of a hydrogen atom and a rearrangement of electron distribution. Conformational analysis examines the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds.

Keto-Enol Equilibrium in Malonic Acid and its Salts

Malonic acid is known to exhibit keto-enol tautomerism, although the keto form is generally dominant in dilute aqueous solutions with an equilibrium constant estimated to be less than 10⁻⁴ researchgate.netnih.govnsf.gov. However, studies on deliquesced malonic acid particles have shown that the keto-enol equilibrium can shift, with the enol form becoming more significant, particularly at higher relative humidity researchgate.netnih.gov. Spectroscopic methods like scanning transmission X-ray microscopy combined with near-edge X-ray absorption fine structure spectroscopy (STXM/NEXAFS) and Fourier transform infrared spectroscopy (FTIR) have been used to observe this tautomerization in malonic acid particles researchgate.netnih.gov.

Computational studies, such as ab initio investigations, have also explored the tautomerization products of malonic acid in concentrated particles osti.gov. These studies suggest that larger cluster effects can shift the equilibrium towards the enol form in concentrated malonic acid particles osti.gov. Hydrogen bonding plays a significant role in the stability of these clusters and influences the tautomeric equilibrium osti.gov. While these studies primarily focus on malonic acid, the principles of keto-enol tautomerism and conformational analysis are relevant to understanding the behavior of malonate species, including this compound, especially in environments where protonation or specific interactions might influence the equilibrium.

Molecular Docking for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred binding orientation (pose) of a small molecule (ligand) to a macromolecular target, such as a protein openaccessjournals.com. This method helps to understand potential interactions and estimate binding affinities.

Molecular docking studies have been conducted to investigate the potential interactions of this compound with biological targets. For instance, molecular docking was used to study the interaction of this compound with the AcrB efflux pump in Escherichia coli nih.govnih.govnsf.gov. These studies suggest that this compound may inhibit the AcrAB-TolC efflux pump by binding to multiple locations in the AcrB porter domain, including the proximal binding pocket nih.govnih.gov. Molecular docking, often combined with molecular dynamics simulations, is a key tool in computational drug discovery to evaluate the potential of compounds like malonate derivatives as inhibitors of proteins, such as the SARS-CoV-2 Main Protease upi.edunih.gov.

Environmental and Industrial Relevance

Role in Industrial Processes

Sodium malonate is present in certain industrial streams, notably in the alumina (B75360) refining process, and its behavior is relevant in waste treatment technologies like wet oxidation.

Presence and Management in Bayer Process Liquors

This compound is a common organic impurity found in Bayer liquors, the alkaline solutions used in the refining of alumina from bauxite (B576324) ore. researchgate.netresearchgate.netbayerliquor.com The presence of organic impurities in Bayer liquor can negatively impact the productivity and product quality of alumina refineries. aqw.com.au Therefore, the removal or management of these impurities is of significant interest to the industry. researchgate.netresearchgate.net

Analytical techniques such as Bayer Liquor Analysis by Infra-Red (BLAIR) are capable of quantitatively measuring the concentration of various organic species in Bayer liquor, including malonate. bayerliquor.comchem.com.aubayertechnologies.com This allows for monitoring and better management of these compounds within the process. bayerliquor.comchem.com.aubayertechnologies.com

Wet Oxidation for Organic Waste Treatment

Wet oxidation (WO) is a technology used for treating industrial wastewater and process streams containing organic compounds. acs.orgresearchgate.net this compound has been shown to be unusually reactive under typical wet oxidation conditions, particularly in highly alkaline solutions simulating Bayer liquor. researchgate.netresearchgate.netacs.org Studies have investigated the wet oxidation of low molecular weight sodium salts, including this compound, that are commonly present in Bayer liquor. researchgate.netacs.org

Research indicates that this compound undergoes appreciable wet oxidation in highly alkaline solutions at relatively low temperatures (e.g., 165 °C). acs.org This reactivity is attributed to the slight acidity of its alpha-hydrogen atoms, which can react with NaOH, leading to the formation of a carbanion intermediate. researchgate.netresearchgate.netacs.orgresearchgate.net The wet oxidation of this compound predominantly occurs via a free-radical chain reaction mechanism in highly alkaline conditions. acs.org

Furthermore, free-radical intermediates formed during this compound wet oxidation in highly alkaline solutions are capable of co-oxidizing other low molecular weight organic compounds that are stable under the same conditions when in isolation. researchgate.netacs.org This co-oxidation effect, where the oxidation of a reactive compound facilitates the oxidation of less reactive ones, has been observed with compounds like sodium acetate (B1210297) and sodium succinate (B1194679). researchgate.netaqw.com.auacs.org

Data from studies on the wet oxidation of this compound in synthetic Bayer liquor at 165 °C and 500 kPa oxygen partial pressure show its conversion and the formation of products like sodium oxalate (B1200264) and sodium formate (B1220265), along with conversion to carbon dioxide (carbonate). acs.org

Bioremediation and Degradation Research

This compound is a naturally occurring compound, found abundantly in plants and as a fermentation product of some bacteria. researchgate.net Research explores the potential for using microorganisms in the bioremediation and degradation of various pollutants, and malonate's interaction with microbial processes is relevant in this context.

Some bacteria are known to utilize malonate as a source of carbon and energy. asm.org However, malonate can also impact the success of microbial consortia used for purposes like bioremediation or lignin (B12514952) degradation due to its inhibitory effect on enzymes such as succinate dehydrogenase. researchgate.netasm.org

Studies on bioremediation of polycyclic aromatic hydrocarbons (PAH) by certain bacterial species have included investigations into the effect of various organic acids, including this compound, on the degradation process. mdpi.comjeb.co.in While some low molecular weight organic acid anions have been shown to enhance the bioavailability of hydrocarbons to soil microorganisms, thus potentially improving bioremediation mdpi.com, the specific role and effectiveness of this compound in the bioremediation of different pollutants can vary depending on the microbial species and the environmental context. For example, some pathogens like Klebsiella pneumoniae are known to degrade malonate via malonate decarboxylases. nih.gov

Research into the degradation pathways of malonate by specific microorganisms, such as Rhodopseudomonas palustris, has revealed the molecular basis for their ability to grow on malonate as a sole carbon source. asm.org These pathways typically involve a decarboxylation step. asm.org

In the context of treating industrial effluents, biological treatment methods are employed, sometimes in conjunction with other processes like oxidation. nih.govgoogle.com While this compound itself might be a component of these effluents, research also explores the use of malonate-containing buffers in enzymatic assays related to bioremediation, such as in the study of manganese peroxidase activity in fungi like Aspergillus niger used for decolorization of textile dyes. nih.gov

The bioremediation of organic carbon species, including malonate, has been explored as a potential step in the treatment of Bayer process streams after initial wet oxidation. google.com

Future Research Directions and Emerging Applications

Novel Synthetic Routes and Sustainable Production

Traditional methods for producing malonic acid, from which sodium malonate is derived, often rely on petrochemical processes that can generate hazardous byproducts like sodium cyanide frontiersin.orgresearchgate.net. Future research is focused on developing more sustainable and environmentally friendly synthetic routes. One promising avenue is the biological production of malonic acid through microbial fermentation using renewable feedstocks like glucose frontiersin.orgresearchgate.netmdpi.com. Researchers have designed artificial synthetic pathways, for instance, converting oxaloacetate to malonic acid using specific enzymes frontiersin.orgresearchgate.net. Studies have demonstrated the functional construction of such pathways in microorganisms like Myceliophthora thermophila, achieving malonic acid titers from glucose frontiersin.orgresearchgate.net. Further research is needed to optimize these biological pathways to enhance yield and efficiency for industrial-scale production frontiersin.orgresearchgate.net. Additionally, exploring alternative chemical synthesis methods that utilize milder conditions, less toxic reagents, and generate minimal waste is an ongoing area of research e3s-conferences.org.

Exploration of New Biological Targets and Pathways

This compound is a known inhibitor of succinate (B1194679) dehydrogenase (Complex II in the electron transport chain) mdpi.com. This interaction has implications for cellular respiration and metabolism ontosight.ai. Future research aims to explore other potential biological targets and pathways influenced by this compound or its derivatives. Studies have investigated malonate's effects on mitochondrial function, observing its ability to induce mitochondrial potential collapse and swelling through a reactive oxygen species (ROS)-dependent pathway nih.gov. This suggests potential roles in understanding or modulating mitochondrial dysfunction. Furthermore, research has identified this compound as a newly discovered efflux pump inhibitor, specifically of the AcrAB-TolC multidrug efflux pump in Escherichia coli mdpi.com. This finding is significant for combating multidrug-resistant bacteria and suggests the potential development of malonic acid or its derivatives as antibiotic adjuvants mdpi.com. The role of malonate in various metabolic cycles, such as the citric acid cycle, also presents opportunities for further investigation into its broader biological impact ontosight.ai.

Development of Advanced Materials

The properties of this compound, such as its ability to chelate metal ions and influence protein crystallization, make it a candidate for the development of advanced materials ontosight.aihamptonresearch.com. Research has explored the use of this compound in controlling the morphology and improving the filterability of protein precipitates, which is relevant in the purification of therapeutic proteins nih.govresearchgate.net. The addition of this compound has been shown to stabilize precipitate particles and reduce the coprecipitation of impurities like DNA nih.govresearchgate.net. This compound has also been investigated as a cryoprotectant for protein crystals, aiding in cryocooling without crystal damage and suppressing ice formation hamptonresearch.comnih.gov. Its use as a stabilizing solution for manipulating and derivatizing salt-grown crystals is also an area of interest nih.gov. The formation of this compound salts in atmospheric particles, influencing their hygroscopic properties, highlights its relevance in atmospheric chemistry and aerosol science acs.org. Future work could involve incorporating this compound into novel composite materials or utilizing its properties in drug delivery systems or biomaterials.

Refinement of Catalytic Systems

This compound can act as a catalyst or a component in catalytic systems researchgate.net. Research has demonstrated its use as a catalyst in organic synthesis reactions, such as the one-pot, three-component synthesis of certain heterocyclic compounds researchgate.net. While other catalysts are also employed in such reactions, exploring the specific advantages and optimizing the conditions for this compound-catalyzed reactions is an area for further refinement researchgate.net. The role of sodium in catalysis, generally, involves considerations of its reactivity and impact on catalyst stability and performance digitalrefining.com. Understanding how this compound functions catalytically at a mechanistic level can lead to the design of more efficient and selective catalytic processes. Its application in facilitating specific chemical transformations, potentially under milder or more sustainable conditions, remains an active area of investigation.

Deeper Mechanistic Understanding through Advanced Computational Methods

Advanced computational methods, such as density functional theory (DFT) and molecular dynamics simulations, are increasingly being used to gain a deeper understanding of the behavior of molecules like malonic acid and its salts at the atomic and molecular level researchgate.netosti.govupi.eduresearchgate.net. These methods can provide insights into reaction mechanisms, molecular interactions, and structural properties that are difficult to probe experimentally researchgate.netosti.govupi.eduresearchgate.net. For example, computational studies have investigated the thermal decomposition of malonic acid and the tautomerization of malonic acid in particles researchgate.netosti.gov. Recent research has also applied computational engineering to explore malonate derivatives as potential inhibitors for biological targets, utilizing techniques like molecular docking and pharmacokinetics prediction upi.eduresearchgate.net. Future research will likely continue to leverage these computational tools to elucidate the complex behavior of this compound in various environments and predict its interactions with other molecules and biological systems, guiding experimental design and accelerating the discovery of new applications.

Role in Diagnostics and Therapeutics

While the provided search results indicate that this compound is "For Research Use Only" and "Not Intended for Diagnostic or Therapeutic Use" in some contexts scbt.com, its biological relevance and interactions suggest potential future roles in diagnostics and therapeutics. This compound is used as a biochemical tool in proteomics research and biochemical assays ontosight.aiscbt.comchemimpex.com. Its ability to inhibit succinate dehydrogenase has made it useful in studying enzyme kinetics and metabolism ontosight.ai. Research into malonate derivatives, such as strontium malonate, has been explored for therapeutic purposes, including in clinical trials for osteoporosis mdpi.com. The identification of this compound as an efflux pump inhibitor presents a potential therapeutic strategy to enhance antibiotic efficacy against resistant bacterial infections mdpi.com. Furthermore, malonate derivatives are being explored computationally as potential inhibitors for viral targets like the SARS-CoV-2 Main Protease, indicating a growing interest in their therapeutic potential upi.eduresearchgate.net. This compound hydrate (B1144303) has also been noted as a complexing agent for the determination of certain metals, which could have diagnostic applications medchemexpress.com. Future research may focus on developing targeted therapies or diagnostic tools based on the specific interactions of this compound and its derivatives with biological molecules and pathways.

Q & A

How does sodium malonate inhibit the tricarboxylic acid (TCA) cycle, and what experimental methods validate this mechanism?

This compound acts as a competitive inhibitor of succinate dehydrogenase (Complex II), blocking the conversion of succinate to fumarate in the TCA cycle. This inhibition disrupts electron transport to ubiquinone, reducing ATP synthesis .
Methodological validation :

  • Enzyme activity assays : Compare succinate dehydrogenase activity in the presence of malonate vs. controls (e.g., sodium fluoride) using spectrophotometric detection of reduced electron carriers .
  • Metabolite profiling : Measure succinate accumulation via LC-MS or NMR to confirm pathway disruption .

What is the principle behind the malonate test for bacterial differentiation, and how is it optimized?

The malonate test identifies bacteria capable of utilizing this compound as a sole carbon source , producing alkaline byproducts (e.g., NaOH) that increase medium pH, detected via bromothymol blue (green → blue) .
Optimization steps :

  • Media composition : 3.0 g/L this compound, 2.0 g/L ammonium sulfate (nitrogen source), and trace glucose to stimulate growth .
  • Inoculation : Use light inoculum from 18–24-hour cultures to avoid false negatives from glucose fermentation .
  • Incubation : 35°C for 24–48 hours; prolonged incubation may mask pH shifts due to secondary metabolism .

How does this compound enhance protein crystallization, and what protocols maximize its efficacy?

This compound acts as a precipitant by reducing protein solubility through excluded volume effects and ionic interactions. It outperforms salts like ammonium sulfate in suppressing ice formation during cryocooling .
Protocol recommendations :

  • Concentration screening : Test 0.1–3.0 M this compound in pH 4.0–8.0 buffers (e.g., acetate or citrate) .
  • Cryoprotection : Add 20% PEG200 or glycerol to malonate-containing solutions to prevent crystal damage .
  • Seeding : Use microseeding with malonate-based reservoir solutions to improve crystal size and quality .

How can this compound be used to study ternary surface complexes in environmental chemistry?

This compound facilitates ternary complex formation between metals (e.g., Pb²⁺) and mineral surfaces (e.g., hematite) via bridging coordination. This is critical for understanding pollutant mobility .
Analytical methods :

  • EXAFS : Identify Pb–C and Pb–Fe bonding distances (2.98–3.14 Å) to confirm malonate bridging .
  • ATR-FTIR : Detect inner-sphere coordination through shifts in carboxylate vibrational bands (e.g., νₐ(COO⁻) at 1,580 cm⁻¹) .

What strategies address contradictory data on this compound’s effects in metabolic studies?

In Streptomyces lavendulae, this compound reduced 1-deoxynojirimycin (DNJ) titers, contradicting expectations for TCA inhibition .
Resolution approaches :

  • Dose-response assays : Test malonate at 1–5 g/L to differentiate metabolic inhibition from toxicity .
  • 13C metabolic flux analysis : Track carbon routing to identify bypass pathways (e.g., glyoxylate shunt activation) .
  • Genetic knockout models : Disrupt malonate uptake genes to isolate its specific effects .

How does this compound influence calcium sulfate crystal morphology, and what mechanistic insights exist?

This compound alters α-calcium sulfate hemihydrate (α-CSH) crystal habit by adsorbing to specific faces, inhibiting growth and reducing aspect ratios .
Experimental design :

  • Crystallization setup : Add 0.1–1.0 mM malonate to aqueous CaSO₄ solutions at 80°C .
  • SEM/XRD analysis : Compare crystal dimensions and surface roughness to controls .
  • Molecular dynamics : Simulate malonate-Ca²⁺ binding energies to predict face-specific interactions .

What role does this compound play in catalytic wet oxidation of organic pollutants?

In Bayer liquor treatment , this compound enhances CuO-catalyzed oxidation of organics via co-oxidation mechanisms , generating radicals that degrade refractory compounds .
Methodology :

  • Batch reactors : Combine 0.1–0.5 M malonate with CuO (1–5 g/L) at 150–200°C .
  • Kinetic analysis : Monitor COD reduction and intermediate formation (e.g., acetate) via HPLC .

How can this compound improve immunoglobulin precipitate filterability in bioprocessing?

This compound increases precipitate density by neutralizing charge repulsion between IgG molecules, reducing membrane fouling during tangential flow filtration .
Protocol :

  • Precipitation : Mix IgG with 0.5 M malonate, 10 mM ZnCl₂, and 5% PEG .
  • Filtration : Use 100 kDa membranes at 2–5 psi; compare flux rates with/without malonate .

What are the structural characteristics of sodium hydrogen malonate crystals?

Sodium hydrogen malonate crystallizes in monoclinic P21/c with a 2.556 Å hydrogen bond forming infinite chains. The structure includes twisted carboxy groups (73.8° and 131.4° from the central carbon plane) .
Characterization techniques :

  • X-ray diffraction : Refine unit cell parameters (a=6.664 Å, β=100.69°) .
  • Thermogravimetry : Assess dehydration stability up to 110°C .

How is malonate semialdehyde decarboxylase (MSAD) activity characterized, and what mutagenesis approaches elucidate its mechanism?

MSAD from Pseudomonas pavonaceae decarboxylates malonate semialdehyde to acetaldehyde via Pro1 and Arg75 residues .
Key methods :

  • Site-directed mutagenesis : Replace Pro1/Ala or Arg75/Ala to confirm catalytic roles .
  • Kinetic assays : Monitor NADH oxidation coupled to acetaldehyde production .
  • Cyanoborohydride trapping : Stabilize Schiff base intermediates for MS identification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.